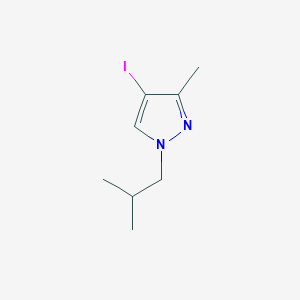

4-Iodo-1-isobutyl-3-methyl-1H-pyrazole

Description

Substituted pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they have garnered considerable attention due to their versatile applications and interesting chemical properties. arkat-usa.org The pyrazole (B372694) ring is a crucial pharmacophore in medicinal chemistry, forming the core of many therapeutic agents. arkat-usa.org

The pyrazole nucleus is a highly valuable scaffold in organic synthesis. cymitquimica.com Its derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. arkat-usa.org The adaptability of the pyrazole ring allows for the creation of a diverse library of compounds with varied applications in pharmaceuticals and agrochemicals. arkat-usa.org

In materials science, pyrazole derivatives are integral to the development of novel materials. Their unique structural and electronic properties make them suitable for applications such as luminescent compounds and conducting polymers. arkat-usa.org Fused pyrazole systems, in particular, have demonstrated exceptional photophysical properties, making them crucial for the development of industrially and pharmaceutically important chemicals. sigmaaldrich.com

Halogenated pyrazoles are a subclass of pyrazole derivatives that have an enhanced reactivity profile due to the presence of one or more halogen atoms. The introduction of a halogen, such as iodine, into the pyrazole ring not only influences the electronic properties of the molecule but also provides a reactive handle for further functionalization through various cross-coupling reactions. evitachem.com This makes halogenated pyrazoles valuable intermediates in the synthesis of more complex organic molecules. evitachem.com

The synthesis of halogenated pyrazoles can be achieved through several methods, including direct C-H halogenation using reagents like N-halosuccinimides. evitachem.com These methods provide an effective route to novel 4-halogenated pyrazole derivatives with moderate to excellent yields under mild reaction conditions. evitachem.com

While the broader class of halogenated pyrazoles is well-documented, specific research focused solely on 4-Iodo-1-isobutyl-3-methyl-1H-pyrazole is not extensively available in publicly accessible scientific literature. Chemical suppliers list related compounds, such as "4-Iodo-1-isobutyl-1H-pyrazole-3-carboxylic acid methyl ester," indicating its availability for research purposes as a versatile small molecule scaffold. cymitquimica.com

The general synthetic routes for similar 4-iodopyrazoles involve the electrophilic cyclization of α,β-alkynic hydrazones with molecular iodine. metu.edu.tr The presence of the iodo group at the 4-position, the isobutyl group at the 1-position, and the methyl group at the 3-position would offer a unique combination of steric and electronic properties, making it an interesting candidate for further synthetic transformations and biological screening.

The table below provides a summary of related iodo-pyrazole compounds and their key identifiers, illustrating the chemical space around the target molecule.

| Compound Name | Molecular Formula | CAS Number |

| 4-Iodo-1-methyl-1H-pyrazole | C₄H₅IN₂ | 39806-90-1 |

| 4-Iodo-1-methyl-3-nitro-1H-pyrazole | C₄H₄IN₃O₂ | 75092-34-1 |

| Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate | Not specified in search results | 75092-25-0 |

| 4-Iodo-1-isobutyl-1H-pyrazole-3-carboxylic acid methyl ester | C₉H₁₃IN₂O₂ | Not specified |

This table is generated based on data available for related compounds and is for illustrative purposes.

Further research would be required to fully elucidate the specific synthesis, properties, and potential applications of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazole. Its structural features suggest it could serve as a valuable building block in medicinal chemistry and materials science, following the general utility of other substituted and halogenated pyrazoles.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-3-methyl-1-(2-methylpropyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13IN2/c1-6(2)4-11-5-8(9)7(3)10-11/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFLASZLHLHCRKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1I)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Advanced Functionalization of 4 Iodo 1 Isobutyl 3 Methyl 1h Pyrazole

Cross-Coupling Reactions at the C4-Iodo Position

The carbon-iodine bond at the C4 position of the pyrazole (B372694) ring is the primary site for functionalization via cross-coupling chemistry. This strategic position allows for the introduction of a wide array of substituents, significantly diversifying the molecular structure.

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. For 4-iodopyrazoles, this reaction provides an effective route to synthesize 4-aryl- and 4-vinyl-pyrazoles. Research on analogous 4-halopyrazole systems has demonstrated the feasibility and efficiency of this transformation. rsc.orgnih.govrsc.org

For instance, studies on 1-aryl-3-CF3-4-iodo-1H-pyrazoles have shown successful coupling with phenylboronic acid using a Pd(PPh₃)₄ catalyst in a THF/water solvent system with K₂CO₃ as the base, yielding the corresponding 4-phenylpyrazole. rsc.org Similarly, Suzuki-Miyaura coupling has been effectively used to prepare 4-substituted-1H-pyrazole-3,5-diamines from 4-bromo-3,5-dinitro-1H-pyrazole, showcasing the reaction's tolerance to various functional groups on the boronic acid partner. rsc.org The use of modern palladium precatalysts, such as those derived from XPhos, has been shown to facilitate the coupling of unprotected nitrogen-rich heterocycles, including pyrazoles, with a broad range of boronic acids under mild conditions. nih.gov

| Pyrazole Substrate | Boronic Acid | Catalyst/Ligand | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1-(4-chlorophenyl)-3-(trifluoromethyl)-4-iodo-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃, THF/H₂O, reflux | 56% | rsc.org |

| 4-Bromopyrazole | 4-Methylphenylboronic acid | XPhos Pd G1 | K₃PO₄, dioxane/H₂O, 100 °C | 86% | nih.gov |

| 4-Bromo-3,5-dinitro-1H-pyrazole | 4-Methoxyphenylboronic acid | XPhos Pd G2 | K₂CO₃, ACN/H₂O, 80 °C | 96% | rsc.org |

The Sonogashira coupling reaction is a cornerstone of C-C bond formation, specifically for creating carbon-carbon triple bonds by coupling a terminal alkyne with an aryl or vinyl halide. This reaction is typically catalyzed by a combination of palladium and copper(I) salts in the presence of an amine base. organic-chemistry.org The C4-iodo group of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazole serves as an excellent electrophilic partner for this transformation, enabling the introduction of various alkynyl moieties.

Research has demonstrated successful Sonogashira couplings on the 4-iodopyrazole (B32481) scaffold. rsc.orgclockss.org For example, the reaction of 4-iodo-1-trityl-1H-pyrazole with terminal alkynes proceeds efficiently under palladium and copper catalysis. clockss.org Similarly, 1-aryl-3-CF3-4-iodo-1H-pyrazoles have been coupled with phenylacetylene (B144264) using Pd(PPh₃)₄ and CuI in a THF/Et₃N mixture, affording the desired 4-alkynylpyrazoles in good yields. rsc.org The development of copper-free Sonogashira protocols has also expanded the reaction's applicability, particularly in pharmaceutical synthesis where copper contamination can be a concern. nih.gov

| Pyrazole Substrate | Alkyne | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1-(4-chlorophenyl)-3-(trifluoromethyl)-4-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₄ / CuI | THF/Et₃N, 80 °C | 72% | rsc.org |

| 4-Iodo-1-trityl-1H-pyrazole | Phenylacetylene | Pd(OAc)₂ / P(OEt)₃ / CuI | Et₃N, 60 °C | 95% | clockss.org |

| 4-Iodo-1-trityl-1H-pyrazole | 1-Hexyne | Pd(OAc)₂ / P(OEt)₃ / CuI | Et₃N, 60 °C | 96% | clockss.org |

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This methodology is highly applicable to 4-iodopyrazoles, allowing for the synthesis of a diverse range of 4-aminopyrazole derivatives. The choice of catalyst system, particularly the phosphine (B1218219) ligand, is crucial for achieving high efficiency and broad substrate scope. nih.gov

Studies on 4-halo-1H-1-tritylpyrazoles have systematically investigated both palladium- and copper-catalyzed amination reactions. nih.govresearchgate.net It was found that palladium-catalyzed reactions, using Pd(dba)₂ with the tBuDavePhos ligand, are highly effective for coupling with aromatic or bulky amines that lack β-hydrogen atoms. nih.gov For these substrates, 4-bromopyrazole was often more effective than the iodo analogue. Conversely, for aliphatic amines that possess β-hydrogen atoms, where β-hydride elimination can be a competing pathway in palladium catalysis, copper(I)-catalyzed conditions proved to be more favorable. The CuI-mediated coupling of 4-iodo-1H-1-tritylpyrazole was particularly effective for these types of amines. nih.govresearchgate.net This highlights the complementary nature of palladium and copper catalysts in the amination of the 4-halopyrazole core.

| Pyrazole Substrate | Amine | Catalyst/Ligand | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromo-1-trityl-1H-pyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | NaOtBu, Toluene, 110 °C, MW | 85% | nih.gov |

| 4-Bromo-1-trityl-1H-pyrazole | Aniline | Pd(dba)₂ / tBuDavePhos | NaOtBu, Toluene, 110 °C, MW | 94% | nih.gov |

| 4-Iodo-1-trityl-1H-pyrazole | Pyrrolidine | CuI / L-proline | K₂CO₃, DMSO, 100 °C, MW | 78% | nih.gov |

| 4-Iodo-1-trityl-1H-pyrazole | Allylamine | CuI / L-proline | K₂CO₃, DMSO, 100 °C, MW | 72% | nih.gov |

The formation of aryl ethers from aryl halides, often referred to as the Ullmann condensation, is traditionally a copper-mediated process. wikipedia.org Modern variations of this reaction allow for the efficient copper-catalyzed C-O coupling of 4-iodopyrazoles with various alcohols to produce 4-alkoxypyrazoles. These reactions typically require a copper(I) salt, a ligand, and a base.

A direct and efficient protocol for the 4-alkoxylation of 4-iodopyrazoles has been developed using a CuI catalyst. nih.govmdpi.com Optimal conditions involved using the alcohol as the solvent, potassium t-butoxide as the base, and 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) as the ligand, with microwave irradiation to accelerate the reaction. nih.gov This method was successfully applied to a range of alcohols. Primary alcohols, such as methanol (B129727) and ethanol, provided moderate to good yields. The reaction also proceeded with branched primary alcohols like isobutyl alcohol, furnishing the corresponding 4-isobutoxy-1H-1-tritylpyrazole in a 45% yield. nih.gov While secondary alcohols generally gave lower yields due to steric hindrance, cyclic secondary alcohols were viable coupling partners.

| Alcohol | Catalyst System | Conditions | Yield |

|---|---|---|---|

| Methanol | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | tBuOK, 130 °C, 1h, MW | 76% |

| Ethanol | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | tBuOK, 130 °C, 1h, MW | 61% |

| Isobutyl alcohol | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | tBuOK, 130 °C, 1h, MW | 45% |

| Cyclopentanol | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | tBuOK, 130 °C, 1h, MW | 18% |

| Allyl alcohol | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | tBuOK, 130 °C, 1h, MW | 66% |

Derivatization of the Pyrazole Ring System

Beyond the functionalization at the C4-iodo position, the pyrazole ring itself offers opportunities for further derivatization, most notably through the direct activation of C-H bonds.

Transition-metal-catalyzed C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic cores like pyrazole, avoiding the need for pre-functionalized starting materials. rsc.org For a pyrazole system such as 1-isobutyl-3-methyl-1H-pyrazole (the parent ring of the title compound), the C5-H bond is a primary target for direct functionalization due to its electronic properties and steric accessibility.

Various strategies have been developed for the C-H functionalization of pyrazoles, including arylation, alkenylation, and allylation. rsc.orgacs.org The regioselectivity of these reactions is often controlled by the catalyst, directing groups, or the inherent reactivity of the pyrazole ring. For instance, palladium-catalyzed C-H alkenylation at the C5 position has been achieved using a catalyst derived from Pd(OAc)₂ and pyridine. acs.org The presence of an electron-withdrawing group at the C4 position can activate the adjacent C5-H bond, facilitating the reaction. researchgate.net

Furthermore, the pyrazole ring itself can act as a directing group. Research has shown that the pyrazole nitrogen can direct C-H activation at other parts of the molecule. In a notable example, a pyrazole directing group was shown to facilitate a palladium-catalyzed C(sp³)–H arylation for the first time, leading to a cascade of triple C-H activation reactions to form complex fused heterocyclic systems. nih.gov These advanced methods provide powerful tools for elaborating the pyrazole core, offering pathways to novel and complex molecular structures from simple precursors.

Nucleophilic Substitution Reactions Involving the Iodine Atom

The carbon-iodine bond at the C4 position of the pyrazole ring is the most reactive site for nucleophilic substitution, primarily facilitated by transition-metal-catalyzed cross-coupling reactions. These reactions are instrumental in creating new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of functional groups.

Palladium-Catalyzed Cross-Coupling Reactions:

Heck-Mizoroki Reaction: 4-Iodo-1H-pyrazoles have been shown to participate in the Heck-Mizoroki reaction, coupling with various alkenes to form 4-alkenyl-1H-pyrazoles. researchgate.net While specific studies on 4-Iodo-1-isobutyl-3-methyl-1H-pyrazole are not extensively documented, the general reactivity of 4-iodopyrazoles in this palladium-catalyzed reaction suggests its applicability. researchgate.net The reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297), and a phosphine ligand. researchgate.net

Sonogashira Coupling: The Sonogashira reaction provides a powerful method for the synthesis of 4-alkynylpyrazoles by coupling 4-iodopyrazoles with terminal alkynes. acs.orgjmchemsci.com This reaction is generally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. jmchemsci.com The resulting alkynylpyrazoles are versatile intermediates for further synthetic transformations. acs.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds by reacting an organoboron compound with a halide. 4-Iodopyrazole derivatives can serve as effective coupling partners in Suzuki reactions to introduce aryl or vinyl groups at the C4 position. beilstein-journals.org

Copper-Catalyzed Coupling Reactions:

In addition to palladium-catalyzed reactions, copper-catalyzed couplings offer an alternative pathway for the functionalization of 4-iodopyrazoles. For instance, the direct 4-alkoxylation of 4-iodo-1H-pyrazoles with alcohols can be achieved using a CuI-catalyzed coupling protocol. tandfonline.com

A summary of representative cross-coupling reactions applicable to 4-iodopyrazoles is presented in the interactive table below.

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Heck-Mizoroki | Alkenes | Pd(OAc)₂ / P(OEt)₃ | 4-Alkenylpyrazoles |

| Sonogashira | Terminal Alkynes | Pd catalyst / Cu(I) co-catalyst | 4-Alkynylpyrazoles |

| Suzuki-Miyaura | Organoboron compounds | Pd catalyst | 4-Aryl/vinylpyrazoles |

| Ullmann-type Coupling | Alcohols | CuI catalyst | 4-Alkoxypyrazoles |

Electrophilic Aromatic Substitution (if applicable to specific derivatives)

The pyrazole ring is generally considered an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. Electrophilic attack typically occurs at the C4 position, which is the most nucleophilic carbon atom in the ring. nih.gov However, in the case of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazole, the C4 position is already substituted.

Further electrophilic substitution on the pyrazole ring of derivatives of this compound would likely require forcing conditions and may lead to a mixture of products. The directing effects of the existing substituents (isobutyl, methyl, and iodo) would influence the position of any subsequent electrophilic attack. For instance, nitration of 4-iodopyrazole itself has been achieved using fuming nitric acid in a tetrahydrofuran (B95107) solution with a solid catalyst like zeolite or silica. mdpi.com This suggests that under specific conditions, electrophilic substitution at other positions of the pyrazole ring might be possible for its derivatives, although this is not a common transformation for 4-substituted pyrazoles.

Reactivity of the N1-Isobutyl and C3-Methyl Substituents

Beyond the reactivity of the pyrazole core and the iodine substituent, the N1-isobutyl and C3-methyl groups offer additional avenues for chemical modification.

Modifications and Elaborations of the Isobutyl Group

The N1-isobutyl group is generally stable under many reaction conditions. However, targeted modifications could potentially be achieved. While specific literature on the functionalization of the N-isobutyl group on this particular pyrazole is scarce, general principles of alkyl group reactivity can be considered. Reactions such as free-radical halogenation could potentially introduce functionality on the isobutyl chain, although selectivity might be a challenge. More advanced C-H activation methodologies could also be explored for selective functionalization.

Functionalization at the Methyl Group

The C3-methyl group provides a handle for various chemical transformations.

Oxidation: The methyl group can be oxidized to afford other functional groups. For example, oxidation of methyl groups on pyrazole rings can lead to the formation of carboxylic acids, which are valuable synthetic intermediates. researchgate.net Reagents such as potassium permanganate (B83412) have been used for this purpose. researchgate.net

Halogenation: Halogenation of the methyl group, for instance, via free-radical conditions, could introduce a handle for further nucleophilic substitution reactions.

Condensation Reactions: The methyl group can potentially participate in condensation reactions. For instance, 3-methyl-1-phenyl-2-pyrazolin-5-one undergoes condensation with aromatic aldehydes. researchgate.net While the reactivity of the C3-methyl group in 4-Iodo-1-isobutyl-3-methyl-1H-pyrazole in such reactions is not explicitly detailed, it represents a potential pathway for elaboration.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the determination of molecular structure. It provides detailed information about the chemical environment of atomic nuclei such as ¹H (proton), ¹³C, and ¹⁵N.

A thorough search of scientific databases reveals no published experimental ¹H and ¹³C NMR data for 4-Iodo-1-isobutyl-3-methyl-1H-pyrazole. Therefore, a detailed analysis of its chemical shifts cannot be provided at this time.

To facilitate future research and identification of this compound, a table of expected proton and carbon environments is provided below. The actual chemical shifts would need to be determined experimentally.

Table 1: Expected ¹H and ¹³C NMR Resonances for 4-Iodo-1-isobutyl-3-methyl-1H-pyrazole (Note: This table is predictive. No experimental data is currently available.)

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Pyrazole (B372694) C-H | Data not available | Data not available |

| Pyrazole C-I | - | Data not available |

| Pyrazole C-CH₃ | - | Data not available |

| Pyrazole C-N | - | Data not available |

| N-CH₂- | Data not available | Data not available |

| -CH(CH₃)₂ | Data not available | Data not available |

| -CH(CH₃)₂ | Data not available | Data not available |

| Pyrazole C-CH₃ | Data not available | Data not available |

Data not available in searched scientific literature.

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.

COSY experiments would confirm the proton-proton coupling network within the isobutyl group.

HSQC would establish direct one-bond correlations between protons and their attached carbon atoms.

HMBC would reveal longer-range (2-3 bond) correlations, which are crucial for connecting the isobutyl and methyl groups to the pyrazole ring.

However, as no primary NMR data for 4-Iodo-1-isobutyl-3-methyl-1H-pyrazole has been reported, there are no 2D NMR studies available for analysis.

¹⁵N NMR spectroscopy provides direct insight into the electronic environment of the nitrogen atoms within the pyrazole ring. The chemical shifts of the two distinct nitrogen atoms (N1 and N2) would be influenced by the substituents on the ring. At present, no experimental ¹⁵N NMR data for 4-Iodo-1-isobutyl-3-methyl-1H-pyrazole has been found in the scientific literature.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a fingerprint that is unique to its structure and bonding.

An analysis of the vibrational modes of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazole would involve the identification of characteristic stretching and bending frequencies for its functional groups. Key expected vibrations would include:

C-H stretching and bending from the isobutyl and methyl groups.

C=C and C=N stretching from the pyrazole ring.

C-N stretching vibrations.

The C-I stretching mode, which is expected to appear at a low frequency.

Despite the theoretical expectations, no experimental IR or Raman spectra for 4-Iodo-1-isobutyl-3-methyl-1H-pyrazole are available in the public domain.

Table 2: Expected Characteristic Vibrational Modes for 4-Iodo-1-isobutyl-3-methyl-1H-pyrazole (Note: This table is predictive. No experimental data is currently available.)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-H stretch (alkyl) | Data not available |

| C-H bend (alkyl) | Data not available |

| C=N stretch (pyrazole ring) | Data not available |

| C=C stretch (pyrazole ring) | Data not available |

| C-N stretch | Data not available |

| C-I stretch | Data not available |

Data not available in searched scientific literature.

Mass Spectrometry Techniques

Mass spectrometry is a critical analytical tool for determining the molecular weight and structural features of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazole. Through various ionization and analysis methods, a wealth of information can be obtained.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the precise measurement of a molecule's mass, which allows for the determination of its elemental formula. For 4-Iodo-1-isobutyl-3-methyl-1H-pyrazole, with the chemical formula C₈H₁₃IN₂, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes. This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. Techniques like electrospray ionization (ESI) are often employed for such analyses. mdpi.com

Table 1: Theoretical Isotopic Mass Data for C₈H₁₃IN₂

| Isotope Formula | Exact Mass (Da) |

|---|

Note: Data is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹²⁷I, ¹⁴N).

Fragmentation Pattern Analysis for Structural Insights

In mass spectrometry, the molecular ion of a compound can be induced to break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that is invaluable for structural elucidation. For pyrazole derivatives, fragmentation often involves characteristic losses of substituents and cleavage of the heterocyclic ring. researchgate.net

For 4-Iodo-1-isobutyl-3-methyl-1H-pyrazole, the analysis would likely reveal key fragmentation pathways:

Loss of the isobutyl group: A primary fragmentation event would be the cleavage of the N-isobutyl bond, resulting in a significant fragment corresponding to the loss of a C₄H₉ radical.

Loss of Iodine: The carbon-iodine bond is relatively weak and can cleave to release an iodine radical or ion.

Ring Cleavage: The pyrazole ring itself can undergo complex fragmentation, often involving the expulsion of molecules like HCN. researchgate.net

Table 2: Plausible Mass Spectrometry Fragmentation Data

| m/z (mass-to-charge ratio) | Plausible Fragment Identity | Description |

|---|---|---|

| 264 | [C₈H₁₃IN₂]⁺ | Molecular Ion |

| 207 | [C₄H₄IN₂]⁺ | Loss of isobutyl group ([M-C₄H₉]⁺) |

| 137 | [C₈H₁₃N₂]⁺ | Loss of iodine radical ([M-I]⁺) |

Note: This table represents plausible fragmentation patterns based on general chemical principles for pyrazoles and is for illustrative purposes.

Gas-Phase Ion Chemistry

The study of gas-phase ion chemistry provides fundamental insights into the intrinsic properties of molecules, free from solvent effects. This field is relevant to understanding reaction mechanisms in various environments, from atmospheric chemistry to interstellar media. mdpi.com For halogenated compounds like 4-Iodo-1-isobutyl-3-methyl-1H-pyrazole, gas-phase studies can elucidate the stability of the molecular ion and its fragments. The presence of the iodine atom, for instance, can influence reaction pathways, including potential high-energy fragmentation processes that might be relevant in specific applications like plasma chemistry. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for 4-Iodo-1-isobutyl-3-methyl-1H-pyrazole is not detailed in the provided sources, analysis of related compounds, such as 4-iodo-1H-pyrazole, offers insight into the expected structural parameters. mdpi.com

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The crystal structure would allow for the precise measurement of all geometric parameters within the molecule. The pyrazole ring is expected to be largely planar, with bond lengths and angles influenced by the electronic effects of its substituents (iodo, isobutyl, and methyl groups).

Table 3: Representative Bond Lengths and Angles for a Substituted Iodo-Pyrazole Ring

| Parameter | Typical Value |

|---|---|

| Bond Lengths (Å) | |

| N1-N2 | ~1.35 Å |

| N2-C3 | ~1.33 Å |

| C3-C4 | ~1.40 Å |

| C4-C5 | ~1.37 Å |

| C5-N1 | ~1.34 Å |

| C4-I | ~2.08 Å |

| **Bond Angles (°) ** | |

| C5-N1-N2 | ~112° |

| N1-N2-C3 | ~105° |

| N2-C3-C4 | ~111° |

| C3-C4-C5 | ~106° |

Note: These values are representative and based on data from similar pyrazole structures. Actual experimental values may vary.

Hydrogen Bonding Networks and Crystal Packing

Unlike 1H-pyrazoles that can act as both hydrogen bond donors (via N-H) and acceptors (via the second nitrogen), 4-Iodo-1-isobutyl-3-methyl-1H-pyrazole has a substituent at the N1 position. csic.es Consequently, it cannot act as a hydrogen bond donor. This fundamentally alters its intermolecular interactions compared to unsubstituted pyrazoles, which often form dimers, trimers, or chain-like structures (catemers) through N-H···N hydrogen bonds. mdpi.comcsic.es

The crystal packing of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazole would therefore be governed primarily by other forces:

Van der Waals Interactions: The bulky isobutyl group would play a significant role in the steric packing of the molecules.

Dipole-Dipole Interactions: The polar pyrazole ring and the C-I bond would contribute to electrostatic interactions that guide the crystal packing arrangement.

Halogen Bonding: The iodine atom could potentially act as a halogen bond donor, interacting with the electron-rich nitrogen atom of an adjacent molecule, though this would compete with other packing forces.

The absence of strong hydrogen bonding donors suggests that the crystal structure would not feature the extensive hydrogen-bonded networks seen in simpler pyrazoles. mdpi.com

Theoretical and Computational Chemistry Studies

Electronic Structure and Bonding Analysis

The electronic landscape of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazole is shaped by the interplay of its constituent functional groups: the electron-donating isobutyl and methyl groups, and the electron-withdrawing iodo group, all attached to the aromatic pyrazole (B372694) core.

Density Functional Theory (DFT) Calculations for Ground State Properties

The isobutyl group at the N1 position and the methyl group at the C3 position are expected to act as electron-donating groups through inductive effects, increasing the electron density on the pyrazole ring. Conversely, the iodine atom at the C4 position is an electron-withdrawing group due to its electronegativity and can also participate in halogen bonding. semanticscholar.orgmdpi.com DFT calculations can precisely quantify these electronic effects and predict the resulting molecular geometry.

Molecular Orbital Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. irjweb.com A smaller gap suggests that the molecule is more reactive.

For 4-Iodo-1-isobutyl-3-methyl-1H-pyrazole, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the electron-donating methyl and isobutyl groups. The LUMO, on the other hand, is likely to have significant contributions from the pyrazole ring and the electron-withdrawing iodo substituent. The presence of both electron-donating and electron-withdrawing groups would likely result in a moderate HOMO-LUMO gap, influencing its reactivity profile.

Table 2: Predicted Frontier Molecular Orbital Energies for 4-Iodo-1-isobutyl-3-methyl-1H-pyrazole

| Molecular Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | A negative value, with its magnitude influenced by the electron-donating groups. |

| LUMO | A less negative or positive value, lowered by the electron-withdrawing iodine. |

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. walisongo.ac.idyoutube.com For 4-Iodo-1-isobutyl-3-methyl-1H-pyrazole, the MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrazole ring, indicating their nucleophilic character. The area around the hydrogen atoms of the methyl and isobutyl groups would exhibit positive potential (blue), while the region around the iodine atom would show a region of positive potential known as a "sigma-hole," which is characteristic of halogen atoms and allows for halogen bonding interactions. researchgate.net

The charge distribution analysis would quantify the partial charges on each atom, confirming the electron-donating nature of the alkyl groups and the electron-withdrawing effect of the iodine atom.

Tautomerism and Conformational Analysis

The structural dynamics of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazole are primarily governed by the conformational flexibility of the N-isobutyl group.

Theoretical Investigation of Pyrazole Tautomeric Forms

For 1H-pyrazoles, annular tautomerism involves the migration of a proton between the two nitrogen atoms. nih.govresearchgate.net However, in 4-Iodo-1-isobutyl-3-methyl-1H-pyrazole, the presence of the isobutyl group at the N1 position precludes this type of tautomerism. The nitrogen atoms are fixed, and no proton migration between them can occur. Therefore, only one tautomeric form of the pyrazole ring exists for this compound.

Energy Barriers for Proton Transfer

While annular tautomerism is not possible for N-substituted pyrazoles, theoretical studies can investigate the energy barriers for hypothetical proton transfer events, such as protonation or deprotonation at different sites. ias.ac.indaneshyari.comias.ac.in Computational studies on proton transfer in pyrazole derivatives have shown that the activation energies are influenced by substituents. daneshyari.com Electron-donating groups tend to lower the activation energy for proton migration, while electron-withdrawing groups have the opposite effect. daneshyari.com In a hypothetical scenario involving protonation of the N2 atom, the electron-donating methyl and isobutyl groups would stabilize the resulting positive charge, influencing the energetics of such a process.

Conformational analysis of the N-isobutyl group is also a key aspect. Due to rotation around the C-N and C-C single bonds of the isobutyl group, multiple conformers can exist. DFT calculations can be employed to determine the relative energies of these conformers and the energy barriers for their interconversion. The most stable conformer would likely be the one that minimizes steric hindrance between the isobutyl group and the pyrazole ring.

Table 3: Theoretical Conformational Analysis of the N-Isobutyl Group

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) |

|---|---|---|

| Global Minimum | 0.0 | Specific angles defining the lowest energy conformation. |

| Other Stable Conformers | > 0.0 | Dihedral angles corresponding to other low-energy rotational isomers. |

Reaction Mechanism Studies

Computational chemistry provides a virtual laboratory to explore the pathways of chemical reactions, offering insights into the mechanisms of synthesis and functionalization of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazole.

The synthesis of pyrazoles can be achieved through various routes, and computational studies can help to elucidate the most likely reaction mechanisms. For instance, the formation of the pyrazole ring and its subsequent iodination can be modeled. These studies can help rationalize the observed regioselectivity of reactions.

Functionalization reactions, such as nucleophilic substitution at the C4 position, can also be investigated. By modeling the interaction of the pyrazole with various reagents, it is possible to predict the feasibility and outcome of different chemical transformations.

A key aspect of mechanistic studies is the identification and characterization of transition states, which are the energy maxima along the reaction coordinate. Computational methods can be used to locate these transient structures and calculate their energies.

The difference in energy between the reactants and the transition state is the activation energy, which is a critical parameter for determining the rate of a reaction. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified. For example, in the iodination of the pyrazole precursor, computational analysis could determine the activation energies for the formation of different intermediates and the final product.

Prediction of Spectroscopic Properties

Computational chemistry can accurately predict various spectroscopic properties of molecules, which is invaluable for the interpretation of experimental data and the structural confirmation of synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazole.

These predictions are based on the calculated magnetic shielding of each nucleus. By comparing the calculated chemical shifts with experimental spectra, the assignment of signals to specific atoms in the molecule can be confirmed. Such studies on related 4-halogenated pyrazoles have shown good agreement between theoretical and experimental data. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Iodo-1-isobutyl-3-methyl-1H-pyrazole

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C3-CH₃ | 2.20 | 11.5 |

| C5-H | 7.50 | 138.0 |

| Isobutyl-CH₂ | 3.90 | 58.0 |

| Isobutyl-CH | 2.10 | 29.0 |

| Isobutyl-CH₃ | 0.90 | 20.0 |

| C3 | - | 149.0 |

| C4 | - | 60.0 |

| C5 | - | 138.0 |

Note: The data in this table is illustrative and based on typical chemical shifts for similar pyrazole structures. Actual values for 4-Iodo-1-isobutyl-3-methyl-1H-pyrazole would require specific computational calculations.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. Computational methods can simulate these spectra by calculating the vibrational frequencies and their corresponding intensities.

The simulated spectra can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. For instance, the characteristic C-I stretching frequency, as well as the vibrations of the pyrazole ring and the isobutyl group, can be identified. DFT calculations have been successfully used to model the IR spectra of related pyrazole compounds. mdpi.com

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity (a.u.) |

| C-H stretch (ring) | 3100-3150 | Low |

| C-H stretch (alkyl) | 2850-3000 | Medium |

| C=N stretch | 1550-1600 | High |

| C=C stretch | 1450-1500 | High |

| C-I stretch | 500-600 | Medium |

Note: The data in this table is illustrative. Precise frequencies and intensities for 4-Iodo-1-isobutyl-3-methyl-1H-pyrazole would be obtained from a dedicated computational study.

Quantitative Structure-Reactivity Relationships

Quantitative Structure-Reactivity Relationship (QSRR) studies are theoretical models that aim to describe the relationship between the chemical structure of a compound and its reactivity in a quantitative manner. These models are fundamental in physical organic chemistry for predicting reaction outcomes, understanding reaction mechanisms, and designing molecules with desired chemical properties. For 4-Iodo-1-isobutyl-3-methyl-1H-pyrazole, a QSRR analysis would investigate how the electronic and steric properties of the iodo, isobutyl, and methyl substituents on the pyrazole ring influence its reactivity in various chemical transformations.

Detailed research findings on the specific QSRR of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazole are not extensively documented in dedicated studies. However, by applying established principles of physical organic chemistry and leveraging data from studies on related substituted pyrazoles, a predictive framework for its reactivity can be constructed. The reactivity of the pyrazole ring is known to be significantly modulated by the electronic and steric nature of its substituents. nih.gov

The core of a QSRR study involves correlating structural descriptors with a quantitative measure of reactivity, such as reaction rate constants (k) or equilibrium constants (K). Common structural descriptors include electronic parameters like Hammett (σ), Taft (σ*), and field (F) and resonance (R) constants, as well as steric parameters like the Taft steric parameter (Es) and Charton's steric parameter (ν).

Electronic Effects of Substituents

The substituents on the 4-Iodo-1-isobutyl-3-methyl-1H-pyrazole ring each contribute distinct electronic effects that modulate the electron density of the pyrazole core. The pyrazole ring itself is an electron-rich aromatic system. nih.gov

3-Methyl group: Similar to the isobutyl group, the methyl group at the C3 position is also electron-donating via a +I effect. Its presence further enriches the electron density of the pyrazole ring.

4-Iodo group: The iodine atom at the C4 position exhibits a dual electronic effect. It is an inductively electron-withdrawing group (-I) due to its electronegativity. However, it can also act as a π-electron-donating group (+M) through resonance, owing to its lone pairs of electrons. The net effect on the ring's reactivity will depend on the specific reaction mechanism. In electrophilic aromatic substitution, the deactivating inductive effect often outweighs the activating resonance effect for halogens.

The Hammett equation, a cornerstone of QSRR, provides a means to quantify the electronic influence of substituents on the reactivity of aromatic systems. Although originally developed for benzoic acid derivatives, its principles are widely applied to heterocyclic compounds like pyrazoles. The equation is given by:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ (rho) is the reaction constant which depends on the nature of the reaction, and σ (sigma) is the substituent constant which depends on the nature and position of the substituent.

Below is a table of relevant Hammett (σp) and Taft (σ*) constants for substituents analogous to those on the target molecule.

| Substituent | Hammett Constant (σp) | Taft Inductive Constant (σ*) |

| -CH₃ | -0.17 | 0.00 |

| -CH₂CH(CH₃)₂ (isobutyl) | -0.13 | -0.13 |

| -I | +0.18 | +0.39 |

Data is illustrative and sourced from established physical organic chemistry literature.

A positive ρ value for a reaction indicates that it is favored by electron-withdrawing groups, while a negative ρ value signifies that it is accelerated by electron-donating groups. For electrophilic substitution on the pyrazole ring, a reaction that is generally favored by increased electron density, a negative ρ value would be expected. The net electronic effect of the substituents on 4-Iodo-1-isobutyl-3-methyl-1H-pyrazole would be a combination of the electron-donating alkyl groups and the electronically ambiguous iodo group.

Steric Effects of Substituents

Steric hindrance plays a crucial role in the reactivity of substituted pyrazoles, influencing the accessibility of the reactive centers to reagents. The Taft steric parameter, Es, is a common descriptor for the steric bulk of a substituent.

1-Isobutyl group: The isobutyl group is sterically more demanding than a methyl or ethyl group. Its bulkiness can influence the conformation of the molecule and may hinder the approach of reactants to the adjacent C5 position or the N2 atom.

3-Methyl group: The methyl group at the C3 position introduces moderate steric bulk, which could influence reactions involving this position or the neighboring N2 and C4 atoms.

4-Iodo group: The iodine atom is the largest of the common halogens and exerts a significant steric effect at the C4 position. This can be a directing factor in reactions, potentially blocking attack at this position and favoring substitution at the less hindered C5 position.

The following table presents Taft steric parameters (Es) for the substituents.

| Substituent | Taft Steric Parameter (Es) |

| -CH₃ | 0.00 |

| -CH₂CH(CH₃)₂ (isobutyl) | -0.93 |

| -I | -0.20 |

Data is illustrative and sourced from established physical organic chemistry literature.

A more negative Es value indicates greater steric hindrance. The combined steric effects of the isobutyl, methyl, and iodo groups would need to be considered in predicting the regioselectivity and rate of a given reaction. For instance, in a reaction where a bulky reagent is used, the steric hindrance from the isobutyl and iodo groups could be the dominant factor in determining the reaction's feasibility and outcome.

Applications As a Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The structure of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazole is ideally suited for the synthesis of more complex heterocyclic systems. The carbon-iodine bond at the C4 position is a key functional group that enables the application of modern cross-coupling methodologies, providing a gateway to a wide range of substituted and annulated pyrazole (B372694) derivatives. researchgate.net This positions the compound as a foundational element for constructing molecules with potential applications in medicinal chemistry and materials science. semanticscholar.org

The functionalized pyrazole core is a critical starting point for creating fused heterocyclic systems, where the pyrazole ring is merged with another ring. 4-Iodo-1-isobutyl-3-methyl-1H-pyrazole is an excellent precursor for this purpose, particularly through palladium-catalyzed cross-coupling reactions that introduce substituents capable of subsequent intramolecular cyclization. clockss.org

For instance, a Sonogashira coupling reaction can be employed to introduce an alkynyl group at the C4 position. This new functionality can then participate in a cyclization reaction with a neighboring group to form fused architectures like furopyrazoles or pyrazolopyridines. nih.gov The specific fused system obtained depends on the nature of the coupling partner and the subsequent reaction conditions employed.

Table 1: Representative Cross-Coupling Reactions for Fused Ring Synthesis

| Coupling Reaction | Reagent Type | Potential Intermediate Functionality | Target Fused System |

|---|---|---|---|

| Sonogashira | Terminal Alkyne | 4-Alkynyl-pyrazole | Furopyrazole, Pyrazolopyridine |

| Suzuki-Miyaura | Arylboronic acid with ortho-amino group | 4-(ortho-aminophenyl)-pyrazole | Pyrazoloquinoline |

The true synthetic utility of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazole lies in its capacity to act as a scaffold for creating multifunctionalized molecules. The C4-iodo group serves as a versatile anchor point for introducing a wide array of functional groups and molecular fragments. Through well-established palladium-catalyzed cross-coupling reactions, chemists can selectively forge new carbon-carbon and carbon-heteroatom bonds at this position with high efficiency and predictability. researchgate.netresearchgate.net

This allows for the systematic modification of the pyrazole core, enabling the exploration of structure-activity relationships in drug discovery programs or the fine-tuning of electronic properties for materials science applications. semanticscholar.orgnih.gov The N-isobutyl group provides solubility in organic solvents and can influence the conformational properties of the final molecule, while the C3-methyl group can direct steric interactions.

Table 2: Diversification of the Pyrazole Scaffold via Cross-Coupling

| Reaction | Coupling Partner | Bond Formed | Introduced Substituent |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | C-C | Aryl, Heteroaryl, Vinyl |

| Sonogashira | R-C≡CH | C-C | Alkynyl |

| Heck | R-CH=CH₂ | C-C | Alkenyl |

| Buchwald-Hartwig | R₂NH | C-N | Amine |

Role in Modular Organic Synthesis

In modular organic synthesis, complex molecules are assembled from pre-functionalized, interchangeable building blocks or "modules." 4-Iodo-1-isobutyl-3-methyl-1H-pyrazole is an exemplary molecular module. Its defined structure and the specific reactivity of the C4-iodo group allow it to be incorporated into a larger molecular design in a planned and stepwise manner. Chemists can synthesize a variety of these pyrazole modules, each bearing a different substituent introduced via the iodo handle, and then use them in subsequent synthetic steps to build a library of related but distinct final products. This modular approach is highly efficient for generating analogs of a lead compound in medicinal chemistry.

Strategies for Diversity-Oriented Synthesis Using the Compound

Diversity-oriented synthesis (DOS) is a powerful strategy used to create collections of structurally diverse small molecules to explore broad areas of chemical space. nih.govscispace.com 4-Iodo-1-isobutyl-3-methyl-1H-pyrazole is an ideal starting material for DOS campaigns. The core pyrazole scaffold can be systematically elaborated by applying a range of different reaction partners to the C4-iodo position. clockss.org

A typical DOS strategy would involve splitting a batch of the starting iodopyrazole into multiple parallel reactions. Each reaction would utilize a different coupling partner (e.g., a unique boronic acid for a Suzuki reaction or a different alkyne for a Sonogashira coupling), leading to a library of compounds with high skeletal and appendage diversity. semanticscholar.orgresearchgate.net This approach enables the rapid generation of hundreds or thousands of unique compounds for high-throughput screening in drug discovery or materials development. clockss.org

Design and Synthesis of Advanced Organic Materials Precursors

The pyrazole ring is a five-membered aromatic heterocycle with distinct electronic properties. These properties can be tuned by the introduction of various substituents, making pyrazole derivatives attractive candidates for use in advanced organic materials. arkat-usa.org 4-Iodo-1-isobutyl-3-methyl-1H-pyrazole can serve as a precursor for such materials, including those used in organic light-emitting diodes (OLEDs). arkat-usa.org

By using cross-coupling reactions, large conjugated systems, such as oligophenylenes or other chromophores, can be attached to the pyrazole core at the C4 position. This modifies the photophysical properties of the molecule, such as its absorption and emission wavelengths. The resulting highly conjugated pyrazole derivatives can then be incorporated as building blocks into larger polymeric structures or used as emissive or charge-transporting layers in electronic devices.

Future Research Directions

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis. For pyrazole (B372694) derivatives, this involves designing routes that maximize the incorporation of all starting materials into the final product, a concept known as atom economy. researchgate.net Future research will likely focus on moving away from traditional multi-step syntheses, which often involve stoichiometric reagents and generate significant waste, toward more elegant and efficient strategies.

One promising avenue is the expanded use of multicomponent reactions (MCRs). mdpi.com MCRs allow for the construction of complex molecules like pyrazoles in a single step from three or more reactants, inherently improving step and atom economy. mdpi.com Research could target the development of novel MCRs that directly yield functionalized pyrazoles, potentially reducing the need for subsequent iodination or alkylation steps.

Another key area is the use of more sustainable catalysts and reaction media. This includes exploring earth-abundant metal catalysts (such as iron) to replace precious metals (like palladium or rhodium) and employing environmentally benign solvents like water or bio-based solvents. rsc.org

Table 1: Comparison of Synthetic Route Philosophies

| Feature | Traditional Synthesis | Sustainable/Atom-Economical Synthesis |

|---|---|---|

| Number of Steps | Multiple, sequential steps | Often single-step (e.g., MCRs) |

| Atom Economy | Often low, with by-product formation | High, maximizing reactant incorporation researchgate.net |

| Reagents | Often uses stoichiometric amounts | Catalytic, with high turnover |

| Solvents | Often relies on volatile organic compounds | Prefers water, ionic liquids, or solvent-free conditions nih.gov |

| Waste Generation | High | Minimized |

Exploration of Novel C-H Functionalization Methods for Targeted Derivatization

Direct C–H functionalization has emerged as a powerful tool for modifying heterocyclic scaffolds without the need for pre-functionalized starting materials. researchgate.netrsc.org This approach avoids the lengthy steps of introducing and removing directing or activating groups, offering a more direct and efficient path to novel derivatives. For 4-Iodo-1-isobutyl-3-methyl-1H-pyrazole, the C-5 position presents a prime target for such transformations.

Future research will likely focus on:

Developing New Catalytic Systems: Exploring novel transition-metal catalysts that can selectively activate the C-5 C–H bond of the pyrazole ring in the presence of the existing iodo- and methyl-substituents. researchgate.net

Regioselective Control: Fine-tuning reaction conditions to control the precise location of functionalization, which can be challenging on the electron-rich pyrazole ring. acs.org The inherent electronic properties of the pyrazole nucleus make the C-4 position nucleophilic and the C-5 proton the most acidic, influencing reactivity. researchgate.net

Broadening Scope: Expanding the range of functional groups that can be introduced via C–H activation, including arylation, alkenylation, alkynylation, and the installation of various heteroatoms. researchgate.netrsc.org

In-depth Mechanistic Studies of Challenging Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing existing methods and designing new, more efficient transformations. For pyrazole synthesis and functionalization, several aspects warrant deeper investigation. For instance, the precise mechanism of regioselectivity in cyclocondensation reactions to form the pyrazole ring can sometimes be ambiguous, leading to mixtures of isomers. mdpi.commdpi.com

Future mechanistic studies could employ a combination of experimental and computational techniques:

Kinetic Analysis: To understand the rate-determining steps and the influence of catalysts and reagents on reaction pathways.

In-situ Spectroscopy: Using techniques like NMR and IR to observe reactive intermediates and transition states directly.

Isotope Labeling Studies: To trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Computational Chemistry: To model reaction pathways, calculate activation energies, and visualize transition states, offering insights that are difficult to obtain experimentally. researchgate.net

Understanding the mechanisms of challenging reactions, such as transition-metal-catalyzed C-H activation or novel cycloadditions, will enable chemists to overcome current limitations in yield and selectivity. researchgate.net

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering powerful predictive capabilities. eurasianjournals.com For compounds like 4-Iodo-1-isobutyl-3-methyl-1H-pyrazole, computational modeling can accelerate research by predicting chemical properties and guiding experimental design. eurasianjournals.comnih.gov

Key applications for future research include:

Reactivity Prediction: Using methods like Density Functional Theory (DFT) to calculate electron density maps and predict the most likely sites for electrophilic or nucleophilic attack, thereby guiding functionalization strategies. researchgate.neteurasianjournals.com

Virtual Screening: Docking studies can predict the binding affinity and orientation of pyrazole derivatives within the active sites of biological targets, helping to prioritize compounds for synthesis and biological testing. mdpi.com

Mechanism Elucidation: As mentioned previously, computational modeling can map out entire reaction energy profiles to support or refute proposed mechanisms for complex transformations. nih.gov

ADMET Prediction: In silico tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives, allowing for the early identification of candidates with favorable pharmacokinetic profiles. mdpi.com

Table 2: Applications of Computational Modeling in Pyrazole Chemistry

| Computational Method | Application | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Reactivity Analysis | Electron density, sites for C-H activation, reaction barriers researchgate.neteurasianjournals.com |

| Molecular Docking | Biological Activity | Binding modes and affinity to protein targets nih.govmdpi.com |

| Molecular Dynamics (MD) | Conformational Analysis | Stability of ligand-protein complexes, dynamic behavior eurasianjournals.com |

| ADMET Modeling | Pharmacokinetics | Drug-likeness, potential toxicity, metabolic pathways mdpi.com |

The integration of machine learning and artificial intelligence with these computational methods promises to further enhance predictive accuracy and accelerate the discovery of new pyrazole derivatives with desired properties. eurasianjournals.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and greater scalability. nih.gov For the synthesis and derivatization of pyrazoles, flow chemistry can be particularly beneficial, especially when dealing with hazardous reagents or highly exothermic reactions.

Future research in this area will focus on:

Developing Continuous Flow Syntheses: Converting key synthetic steps, such as the initial pyrazole ring formation or subsequent C-H functionalization, into continuous flow processes. nih.gov This can significantly reduce reaction times from hours to minutes.

Automated Library Synthesis: Combining flow chemistry with automated platforms allows for high-throughput experimentation and the rapid generation of compound libraries. nih.gov This is invaluable for structure-activity relationship (SAR) studies in drug discovery, enabling the systematic modification of the pyrazole scaffold and rapid testing of the resulting analogs. nih.gov

Safe Handling of Hazardous Intermediates: Some pyrazole syntheses may involve unstable or hazardous intermediates like diazo compounds. Flow chemistry allows for the in situ generation and immediate consumption of such species, minimizing the risks associated with their accumulation. nih.gov

By embracing these advanced synthesis technologies, researchers can accelerate the discovery-to-development pipeline for new functional molecules based on the 4-Iodo-1-isobutyl-3-methyl-1H-pyrazole framework.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 4-Iodo-1-isobutyl-3-methyl-1H-pyrazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via iodination of a pre-functionalized pyrazole core. For example, using N-iodosuccinimide (NIS) in anhydrous dichloromethane under inert conditions, with monitoring by TLC or HPLC to track progress. Optimization may involve adjusting stoichiometric ratios (e.g., 1.2 equivalents of NIS) or reaction temperature (0°C to room temperature) to minimize side products like di-iodinated analogs .

Q. How can NMR spectroscopy and mass spectrometry be utilized to confirm the structural integrity of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazole?

- Methodological Answer :

- 1H NMR : Expect signals for the isobutyl group (δ 0.8–1.2 ppm for CH3, δ 1.8–2.1 ppm for CH2) and the pyrazole ring protons (δ 6.5–7.5 ppm). The iodine substituent deshields adjacent protons.

- 13C NMR : The iodine-bearing carbon typically appears at δ 90–100 ppm.

- HRMS : Calculate the exact mass (C8H12IN2: ~278.00 g/mol) to confirm molecular ion peaks .

Q. What are the key solubility and stability parameters for handling 4-Iodo-1-isobutyl-3-methyl-1H-pyrazole in experimental settings?

- Methodological Answer : The compound is likely soluble in polar aprotic solvents (e.g., DMF, DMSO) but less so in water. Stability studies under varying temperatures (e.g., -20°C vs. 25°C) and pH conditions (neutral to mildly acidic) should be conducted using accelerated degradation tests monitored by HPLC. Store under argon at -20°C to prevent oxidative decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for 4-Iodo-1-isobutyl-3-methyl-1H-pyrazole across different assay systems?

- Methodological Answer : Discrepancies may arise from assay-specific variables (e.g., cell line viability, enzyme isoform selectivity). Use orthogonal assays (e.g., enzymatic inhibition vs. cellular proliferation) and control experiments (e.g., competitive binding with known inhibitors). Cross-validate results with structural analogs to isolate the iodine’s role in activity .

Q. What strategies are effective in designing 4-Iodo-1-isobutyl-3-methyl-1H-pyrazole analogs to enhance selectivity for kinase targets?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace the iodine atom with other halogens (e.g., Br, Cl) or bioisosteres (e.g., CF3) to modulate electronic effects.

- Molecular Docking : Use crystallographic data (e.g., PDB IDs of kinase-inhibitor complexes) to predict binding poses and steric clashes.

- In Silico Screening : Apply QSAR models to prioritize analogs with improved LogP or polar surface area for better pharmacokinetics .

Q. What crystallographic techniques are suitable for elucidating the solid-state structure of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazole derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with synchrotron radiation can resolve heavy iodine atoms. Refinement software (e.g., SHELXL) is critical for modeling thermal displacement parameters. Compare with isostructural analogs (e.g., fluorophenyl derivatives) to assess packing interactions influenced by halogen bonding .

Q. How can differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) be applied to assess the thermal stability of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.